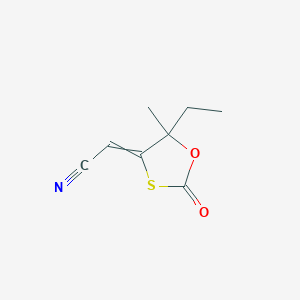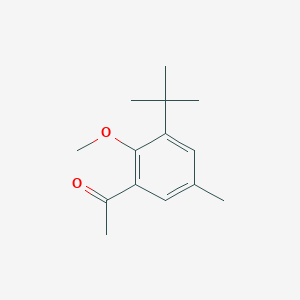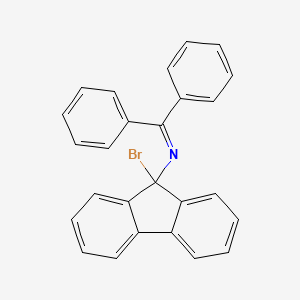
Methyl 1-oxo-1lambda~4~-thiolane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-oxo-1lambda~4~-thiolane-2-carboxylate is a chemical compound with a unique structure that includes a thiolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-oxo-1lambda~4~-thiolane-2-carboxylate typically involves the reaction of thiolane derivatives with methylating agents under controlled conditions. One common method is the methylation of thiolane-2-carboxylic acid using methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at a temperature of around 0-5°C to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale methylation processes using automated reactors. The reaction conditions are optimized for maximum efficiency, including precise temperature control, continuous stirring, and the use of high-purity reagents. The product is then purified through crystallization or distillation to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-oxo-1lambda~4~-thiolane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce thiolane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like amines or alcohols replace the ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols, in the presence of catalysts like acids or bases
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiolane derivatives
Substitution: Amides, esters
Applications De Recherche Scientifique
Methyl 1-oxo-1lambda~4~-thiolane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 1-oxo-1lambda~4~-thiolane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
Methyl 1-oxo-1lambda~4~-thiolane-2-carboxylate can be compared with other thiolane derivatives and related compounds:
Thiolane-2-carboxylic acid: Similar structure but lacks the methyl ester group.
Methyl thiolane-2-carboxylate: Similar but without the oxo group.
Thiolane-2-sulfonic acid: Contains a sulfonic acid group instead of a carboxylate group.
Propriétés
Numéro CAS |
113990-88-8 |
|---|---|
Formule moléculaire |
C6H10O3S |
Poids moléculaire |
162.21 g/mol |
Nom IUPAC |
methyl 1-oxothiolane-2-carboxylate |
InChI |
InChI=1S/C6H10O3S/c1-9-6(7)5-3-2-4-10(5)8/h5H,2-4H2,1H3 |
Clé InChI |
MGHLOBWXAMHQQH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CCCS1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(Trimethylsilyl)oxy]pentan-3-one](/img/structure/B14293238.png)



![Benzo[l]cyclopenta[cd]pyren-1(2h)-one](/img/structure/B14293249.png)
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanoyl chloride](/img/structure/B14293253.png)




